[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate
Description
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound with a complex structure that includes a naphthalene ring, an amino group, and a formylbenzoate ester
Properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-12-14-8-10-16(11-9-14)20(24)25-13-19(23)21-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYACJJQPPUPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of naphthalene-1-amine with ethyl 4-formylbenzoate under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and optimizing the reaction parameters to ensure consistent quality and yield. Industrial production also involves purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction may produce naphthalen-1-ylmethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins or nucleic acids, making it a candidate for studies on molecular recognition and binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for drug development and medicinal chemistry.
Industry
In industrial applications, this compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique chemical properties make it suitable for various industrial processes and applications.
Mechanism of Action
The mechanism of action of [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The naphthalene ring and amino group can participate in π-π stacking interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding to proteins, enzymes, or other biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-ylamino)-nicotinic acid
- 2-(Naphthalen-2-ylamino)-nicotinic acid
- 2-(2,3-Dimethyl-phenylamino)-nicotinic acid
- 2-(3,4-Dimethyl-phenylamino)-nicotinic acid
Uniqueness
Compared to similar compounds, [2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate has a unique combination of functional groups that confer distinct chemical properties. The presence of both the naphthalene ring and the formylbenzoate ester allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
